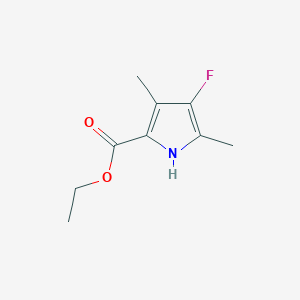![molecular formula C13H12FN3O3S2 B2786431 Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 329698-71-7](/img/structure/B2786431.png)
Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate has been studied for its potential medical applications, including anti-inflammatory and anti-oxidant properties. This compound has been found to inhibit the production of nitric oxide, an important mediator of inflammation. This compound has also been found to inhibit the production of reactive oxygen species, which can cause oxidative stress. In addition, this compound has been studied for its potential applications in cancer therapy. This compound has been found to inhibit the growth of several types of cancer cells, including breast and prostate cancer cells.
Mécanisme D'action
Target of Action
Compounds with similar structures have been used as precursors in the synthesis of benzimidazoles and perimidines , which are known to have antimalarial properties.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a condensation reaction with diamines via c-c bond cleavage .
Biochemical Pathways
Given its potential role in the synthesis of benzimidazoles and perimidines , it may influence pathways related to these compounds, such as those involved in the lifecycle of malaria parasites.
Result of Action
If it indeed plays a role in the synthesis of benzimidazoles and perimidines , it may contribute to the antimalarial effects of these compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and the reaction is typically carried out in aqueous solution at room temperature. In addition, this compound has been found to have several biochemical and physiological effects, making it a useful tool for studying the mechanisms of inflammation and cancer. However, there are some limitations to the use of this compound in laboratory experiments. This compound is relatively unstable in solution, and the exact mechanism of action is not fully understood.
Orientations Futures
The potential medical applications of Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate make it an important area of research. Further research is needed to better understand the exact mechanism of action of this compound, as well as its potential applications in cancer therapy. In addition, further research is needed to determine the optimal dosage and duration of treatment with this compound. Finally, further research is needed to identify new potential therapeutic targets for this compound.
Méthodes De Synthèse
Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is synthesized by reacting 4-fluorobenzoyl chloride with 5-(aminomethyl)-1,3,4-thiadiazole in the presence of a base. This reaction produces this compound. The reaction is typically carried out in aqueous solution at room temperature.
Propriétés
IUPAC Name |
ethyl 2-[[5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZWPHCTKCAYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2786348.png)
![benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2786349.png)

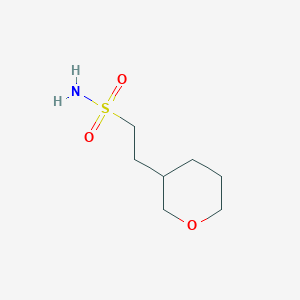
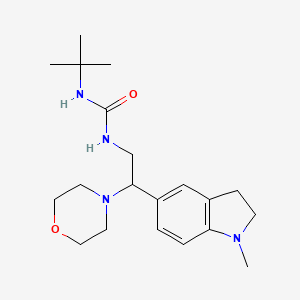
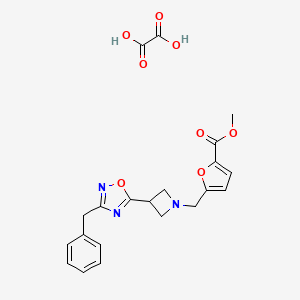
![ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2786358.png)

![7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2786360.png)
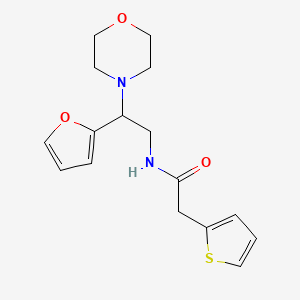
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2786363.png)


